BenchChemオンラインストアへようこそ!

2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline

Kinase inhibitor scaffolds Regioisomer selectivity Medicinal chemistry building blocks

Procure the ortho-substituted 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline (CAS 199724-77-1) for your kinase inhibitor program. This specific regioisomer provides a unique intramolecular hydrogen bonding geometry essential for binding TTK, PLK4, and Aurora kinases that cannot be replicated by its meta or para isomers (CAS 1118787-56-6, 1118787-59-9). Its tetrahydroindazole core offers conformational flexibility distinct from fully aromatic indazoles. Use as a validated scaffold for Buchwald-Hartwig N-arylation libraries targeting breast, colon, and ovarian cancer cell lines, or as a T. brucei inhibitor reference standard.

Molecular Formula C13H15N3
Molecular Weight 213.284
CAS No. 199724-77-1
Cat. No. B2704559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline
CAS199724-77-1
Molecular FormulaC13H15N3
Molecular Weight213.284
Structural Identifiers
SMILESC1CCC2=C(C1)C(=NN2)C3=CC=CC=C3N
InChIInChI=1S/C13H15N3/c14-11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15-16-13/h1,3,5,7H,2,4,6,8,14H2,(H,15,16)
InChIKeyKOUNBWUWLWXVRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)aniline (CAS 199724-77-1): Core Structural Characteristics and Procurement Baseline


2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)aniline (CAS 199724-77-1) is a heterocyclic aromatic amine with molecular formula C₁₃H₁₅N₃ and molecular weight 213.28 g/mol [1]. The compound features a 4,5,6,7-tetrahydro-1H-indazole core substituted at the 3-position with an aniline moiety bearing the primary amine group at the ortho position relative to the indazole attachment point [1]. Its XLogP3-AA value of 2.4 and topological polar surface area of 54.7 Ų confer moderate lipophilicity and hydrogen bonding capacity suitable for kinase inhibitor scaffold development [1]. The tetrahydroindazole framework distinguishes this compound from fully aromatic indazoles by providing conformational flexibility and distinct electronic properties that influence target binding interactions [2].

2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)aniline: Structural Basis for Inability to Substitute with Generic Indazole Building Blocks


Generic substitution with alternative indazole building blocks is not possible because the ortho-aniline substitution pattern at the 3-position of the 4,5,6,7-tetrahydro-1H-indazole core creates a specific geometric arrangement of hydrogen bond donor and acceptor functionality that cannot be replicated by other regioisomers . The ortho-amino group is positioned within hydrogen bonding distance to the indazole N1-H moiety, enabling intramolecular interactions that influence both chemical reactivity in Buchwald-Hartwig coupling reactions and binding orientation within kinase ATP-binding pockets . This substitution pattern distinguishes the compound from its 3- and 4-substituted regioisomers (CAS 1118787-56-6 and 1118787-59-9), which position the aniline amino group at different spatial coordinates relative to the tetrahydroindazole ring system .

2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)aniline (CAS 199724-77-1): Quantitative Differentiation Evidence for Scientific Procurement


Regioisomeric Differentiation: Ortho-Aniline Substitution Defines Kinase Inhibitor Scaffold Identity

The ortho-substituted aniline configuration at the 3-position of the tetrahydroindazole core provides a unique hydrogen bonding geometry that cannot be replicated by the meta- or para-substituted regioisomers. The 2-substituted compound positions the primary amine at a spatial coordinate that enables intramolecular N-H···N hydrogen bonding with the indazole ring nitrogen, influencing the conformational preferences that govern ATP-binding pocket complementarity in kinase inhibition [1]. In contrast, 3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline (CAS 1118787-56-6) and 4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline (CAS 1118787-59-9) position the amino group at meta and para positions, respectively, resulting in distinct hydrogen bond donor-acceptor distance matrices .

Kinase inhibitor scaffolds Regioisomer selectivity Medicinal chemistry building blocks

Buchwald-Hartwig Coupling Reactivity: Ortho-Substituted Aniline as a Privileged Substrate for Diversification

The ortho-aniline moiety in 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline participates efficiently in Buchwald-Hartwig amination reactions, enabling the introduction of diverse N-aryl and N-heteroaryl substituents to generate kinase inhibitor libraries . This synthetic handle provides a point of diversification distinct from para-substituted analogs, which exhibit different reactivity profiles due to altered electron density distribution at the aniline nitrogen. Structure-activity relationship studies demonstrate that modifications to this position significantly impact biological activity: unsubstituted parent compound shows pEC₅₀ = 8.5 (equivalent to EC₅₀ ≈ 3.2 nM) against T. brucei, while introduction of tert-butyl reduces pEC₅₀ to 4.7 (> 6,000-fold decrease) .

Cross-coupling chemistry Synthetic methodology Kinase inhibitor library synthesis

Kinase Inhibition Scaffold: Tetrahydroindazole Core in TTK/PLK4/Aurora Inhibitor Series

The 4,5,6,7-tetrahydro-1H-indazole core represents a validated scaffold for TTK (Mps1), polo-like kinase 4 (PLK4), and Aurora kinase inhibition [1]. This partially saturated bicyclic system provides conformational flexibility at the cyclohexene ring that distinguishes it from fully aromatic indazole scaffolds, allowing the molecule to adopt binding conformations that accommodate the ATP-binding pockets of multiple mitotic kinases [1]. Compounds containing this core have demonstrated anticancer activity against breast cancer, colon cancer, and ovarian cancer cell lines in cell culture studies, with the 3-position substitution pattern being critical for kinase selectivity [2].

TTK kinase PLK4 Aurora kinase Oncology drug discovery

2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)aniline (CAS 199724-77-1): Optimal Research and Industrial Application Scenarios


Kinase Inhibitor Lead Optimization: TTK/PLK4/Aurora Program Scaffold Diversification

Research groups pursuing TTK (Mps1), PLK4, or Aurora kinase inhibitors can employ this compound as a core scaffold for generating focused libraries via Buchwald-Hartwig N-arylation of the ortho-aniline moiety [1]. The tetrahydroindazole framework is explicitly disclosed in patent US9580390B2 as part of a kinase inhibitor series with demonstrated activity against breast, colon, and ovarian cancer cell lines [1]. The ortho-substitution pattern provides synthetic access to chemical space that cannot be reached using meta- or para-substituted regioisomers.

Structure-Activity Relationship Studies of Tetrahydroindazole-Based Antiparasitic Agents

Investigators exploring T. brucei inhibition (human African trypanosomiasis) can utilize the unsubstituted ortho-aniline compound as a baseline reference for SAR studies . The parent compound exhibits pEC₅₀ = 8.5, providing a foundation for systematic exploration of substituent effects on antiparasitic potency . The Buchwald-Hartwig coupling route enables efficient introduction of diverse substituents at the aniline nitrogen to probe electronic and steric requirements for target engagement.

Regioisomer-Controlled Kinase Probe Development for Binding Mode Elucidation

Structural biology and computational chemistry groups requiring precise control over hydrogen bonding geometry in kinase inhibitor design should select this ortho-substituted compound rather than its meta or para isomers [1]. The ortho configuration creates an intramolecular hydrogen bonding network that influences the presentation of the aniline amine to the kinase hinge region. Use of incorrect regioisomers introduces systematic errors in binding pose predictions and co-crystallization studies.

Medicinal Chemistry Building Block Procurement for Contract Research Organizations

CROs supporting multiple medicinal chemistry programs should maintain inventory of this specific regioisomer (CAS 199724-77-1) as a validated kinase inhibitor building block . The compound is commercially available from multiple vendors at 95% purity specification, with typical packaging ranging from 50 mg to 5 g . The partially saturated tetrahydroindazole core is less common in commercial catalogs than fully aromatic indazoles, making strategic inventory management advisable for programs requiring this scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.